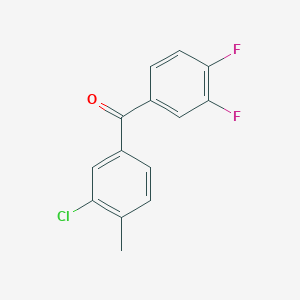

3-Chloro-3',4'-difluoro-4-methylbenzophenone

Description

3-Chloro-3',4'-difluoro-4-methylbenzophenone is a substituted benzophenone derivative featuring a benzophenone backbone with chloro, difluoro, and methyl substituents at distinct positions. Benzophenones are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity. The presence of electron-withdrawing groups (chloro, fluoro) and an electron-donating methyl group in this compound suggests a balance of reactivity and stability, making it a candidate for applications requiring precise electronic modulation .

Properties

IUPAC Name |

(3-chloro-4-methylphenyl)-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF2O/c1-8-2-3-9(6-11(8)15)14(18)10-4-5-12(16)13(17)7-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDYQVMFJWYOKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’,4’-difluoro-4-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-methylbenzoyl chloride with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-3’,4’-difluoro-4-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and controlled reaction parameters, such as temperature and pressure, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’,4’-difluoro-4-methylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings.

Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are typical reducing agents.

Major Products Formed

Substitution: Products include substituted benzophenones with various functional groups replacing the chlorine or fluorine atoms.

Reduction: The major product is 3-chloro-3’,4’-difluoro-4-methylbenzyl alcohol.

Oxidation: The major product is 3-chloro-3’,4’-difluoro-4-methylbenzoic acid.

Scientific Research Applications

Key Properties:

- Molecular Formula: C14H11ClF2O

- Melting Point: Information on melting point varies, but it is generally stable under standard laboratory conditions.

- Solubility: Soluble in organic solvents like dichloromethane and ethyl acetate.

Intermediate in Chemical Synthesis

One of the primary applications of 3-Chloro-3',4'-difluoro-4-methylbenzophenone is as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of:

- Fungicides: The compound has been identified as a precursor for synthesizing fungicidal agents effective against phytopathogenic fungi. Research indicates that benzophenones can be transformed into active fungicides through various chemical reactions, enhancing agricultural productivity by controlling fungal diseases .

Photochemical Applications

Benzophenone derivatives, including this compound, are used as UV filters and photoinitiators in polymer chemistry. Their ability to absorb UV light makes them essential in formulations for:

- Sunscreens: They provide protection against harmful UV radiation.

- Coatings and Adhesives: Used to initiate polymerization processes when exposed to UV light.

Therapeutic Potential

Emerging research highlights the potential therapeutic applications of benzophenone derivatives. Some studies suggest that compounds similar to this compound exhibit:

- Antimicrobial Activity: Preliminary studies indicate that certain benzophenones possess antibacterial properties, potentially useful in developing new antibiotics .

Case Study 1: Fungicidal Activity

A study published in agricultural chemistry demonstrated the efficacy of benzophenone derivatives, including this compound, against common fungal pathogens affecting crops such as wheat and apples. The compound was tested in various concentrations, showing significant reductions in fungal growth compared to untreated controls .

| Concentration (mg/L) | Fungal Growth Inhibition (%) |

|---|---|

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Case Study 2: Photoinitiator Efficacy

In a study focused on UV-cured coatings, researchers evaluated the effectiveness of this compound as a photoinitiator. Results indicated that the compound effectively initiated polymerization under UV light, contributing to the development of durable coatings with enhanced resistance to environmental factors .

| UV Exposure Time (seconds) | Conversion Rate (%) |

|---|---|

| 10 | 30 |

| 30 | 65 |

| 60 | 90 |

Mechanism of Action

The mechanism of action of 3-Chloro-3’,4’-difluoro-4-methylbenzophenone involves its interaction with specific molecular targets. The compound’s electron-withdrawing groups (chlorine and fluorine) influence its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

- 3-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-84-1): Substituted with chloro and two methoxy groups.

- 4-Chloro-3',4'-dimethoxybenzophenone (CAS 116412-83-0): Positional isomer of the above, with chloro and methoxy groups at the 4- and 3',4'-positions, respectively.

- 3-Chloro-3',4',5'-Trifluorobenzophenone (CAS 746651-95-6): Features chloro and three fluorine atoms.

- 3-Chloro-3',4'-dimethylbenzophenone (CAS 844884-97-5): Substituted with chloro and two methyl groups.

- 3-Chloro-3',4'-(ethylenedioxy)benzophenone (CAS 727994-89-0): Contains an ethylenedioxy ring fused to the benzophenone backbone .

Table 1: Comparative Physical Properties

| Compound | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Refractive Index | Key Substituents |

|---|---|---|---|---|---|

| 4-Chloro-3',4'-dimethoxybenzophenone | 290.73 | 1.216 | 420 | 1.566 | Cl, 2OCH₃ |

| 3-Chloro-3',4'-dimethylbenzophenone | 244.72 | - | - | - | Cl, 2CH₃ |

| 3-Chloro-3',4'-(ethylenedioxy)benzophenone | 274.71 | - | - | - | Cl, ethylenedioxy ring |

| 3-Chloro-3',4',5'-Trifluorobenzophenone | 302.68 | - | - | - | Cl, 3F |

Note: Data for 3-Chloro-3',4'-difluoro-4-methylbenzophenone is inferred from analogs.

Reactivity and Stability

- Electron-Withdrawing Effects: Chloro and fluoro substituents enhance electrophilic reactivity and thermal stability. For example, fluorinated benzophenones exhibit increased resistance to oxidation compared to methoxy-substituted analogs .

- Steric and Electronic Modulation: The methyl group in this compound may reduce reactivity at the 4-position, while fluorine's electronegativity enhances para-substitution tendencies .

- Biological Activity : Analogous compounds, such as 3-chloro-2,3-dihydro-3-nitro-2-phenyl-4H-1-benzopyran-4-one derivatives, demonstrate structure-dependent inhibition of APN/CD13 activity in leukemic cells, highlighting the impact of substituents on bioactivity .

Biological Activity

3-Chloro-3',4'-difluoro-4-methylbenzophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article focuses on the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClF2O. Its structure features a benzophenone core with chlorine and fluorine substituents, which may influence its reactivity and biological interactions.

Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors. The mechanisms of action may include:

- Nucleophilic Substitution : The presence of halogen atoms can facilitate nucleophilic attack by biological nucleophiles, leading to modifications in protein function.

- Oxidation and Reduction Reactions : The compound may undergo metabolic transformations, resulting in reactive intermediates that can modulate cellular pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects .

Anticancer Potential

Studies have explored the anticancer properties of benzophenone derivatives. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties. The precise mechanisms by which these compounds exert their effects often involve the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Activity

Preliminary studies indicate that benzophenone derivatives can possess antimicrobial properties. The interaction with microbial enzymes or cell membranes might contribute to their effectiveness against bacterial strains .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Modulation of metabolic enzyme activity |

Research Example

A study focused on the synthesis and evaluation of various benzophenone derivatives, including this compound, highlighted its potential as an anticancer agent. The study reported significant cytotoxicity against human cancer cell lines, with further investigations needed to elucidate the underlying mechanisms .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Similar compounds are known to be absorbed through biological membranes, metabolized by liver enzymes, and excreted via renal pathways. These factors influence the compound's bioavailability and overall efficacy in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.